molecular formula C16H25N3O3 B2406583 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide CAS No. 478259-65-3

4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Cat. No. B2406583
CAS RN: 478259-65-3
M. Wt: 307.394
InChI Key: XHEAKEWLKMPJAD-UHFFFAOYSA-N
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Description

4-Butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide (also known as 4-BPPC) is an organic compound belonging to the class of pyrroles. It is a white solid, soluble in water and other organic solvents. 4-BPPC is a versatile molecule that has been extensively studied due to its potential applications in many different fields, such as drug synthesis, catalysis, and biochemistry. It has been used as a synthetic intermediate for the preparation of pharmaceuticals, as a ligand in catalytic reactions, and as a probe for studying protein-protein interactions.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Enhancement

The research on analogs of piracetam, particularly those based on the pyrrolidin-2-one pharmacophore like 4-butyryl-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, highlights the significant interest in developing central nervous system (CNS) agents. These agents are designed to facilitate memory processes and mitigate cognitive function impairments associated with various conditions, including head traumas, stroke, and age-related pathologies. Stereochemistry plays a crucial role in the biological activity of these compounds, with enantiomerically pure versions showing pharmacological advantages, underscoring the importance of selecting the most effective stereoisomer for therapeutic use (Veinberg et al., 2015).

Role in CNS Drug Synthesis

Functional chemical groups, especially those containing heteroatoms like nitrogen, are fundamental in synthesizing compounds with potential CNS activity. The structural features of this compound, which include pyrrole and morpholine rings, align with this strategy. Such compounds can range in effect from treating depression to inducing euphoria or convulsion, depending on their specific chemical makeup and biological interactions (Saganuwan, 2017).

Pharmacological Diversity from Morpholine and Pyrans Derivatives

Morpholine derivatives, including those combined with the pyrrole ring, exhibit a broad spectrum of pharmacological activities. This diversity is attributed to the structural versatility and the ability of these compounds to interact with various biological targets. Research into morpholine and pyran analogues has shown that these compounds can serve as potent pharmacophores, offering insights into future drug design and synthesis (Asif & Imran, 2019).

Bioactive Pyrrole-based Compounds

The pyrrole nucleus, a common motif in many drugs, is recognized for its pharmaceutical and pharmacological significance. The inclusion of pyrrole rings in drug design, as seen in compounds like this compound, contributes to the creation of bioactive compounds with potential anticancer, antimicrobial, and antiviral activities. This highlights the ongoing interest in pyrrole-based derivatives for therapeutic applications (Li Petri et al., 2020).

Anion Binding and Sensing

Research into N-confused calix[4]pyrroles (NCCPs) and related structures demonstrates the utility of pyrrole-based macrocycles in anion binding and sensing. These compounds exhibit unique anion-binding properties differing from regular calix[4]pyrroles, offering new avenues for chemical modification and application in sensing technologies (Anzenbacher et al., 2006).

properties

IUPAC Name

4-butanoyl-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-2-4-15(20)13-11-14(18-12-13)16(21)17-5-3-6-19-7-9-22-10-8-19/h11-12,18H,2-10H2,1H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEAKEWLKMPJAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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